Cas no 18707-63-6 (ethyl 5-(aminomethyl)-2-furoate)
ethyl 5-(aminomethyl)-2-furoate Chemical and Physical Properties
Names and Identifiers
-
- 2-Furancarboxylic acid, 5-(aminomethyl)-, ethyl ester
- 5-Aminomethyl-furan-2-carboxylic acid ethyl ester
- ethyl 5-(aminomethyl)-2-furoate
- ethyl 5-(aminomethyl)furan-2-carboxylate
- TIMTEC-BB SBB001502
- CHEMBRDG-BB 4141272
- ethyl 5-(aminomethyl)-2-furoate hydrochloride
- ethyl 5-(aminomethyl)-2-furoate(SALTDATA: HCl)
- 001776
- CBI-BB ZERO
- ChemDiv2_002449
- SCHEMBL853606
- MFCD02906319
- FT-0724930
- SB61669
- STK664071
- EU-0086122
- Ethyl 5-(aminomethyl)-2-furoate #
- ethyl5-(aminomethyl)furan-2-carboxylate
- AKOS000301840
- SY315619
- CS-0298960
- BB 0254087
- 18707-63-6
- HMS1375P07
- ethyl 5-aminomethyl-2-furancarboxylate
- Oprea1_555090
- EN300-147495
- DTXSID30340587
- Furane-2-carboxylic acid, 5-aminomethyl-, ethyl ester
- MFCD02815367
- CBI-BB ZERO/001776
- ASDI-INTER 500019275
- ASINEX-REAG BAS 16289315
- DB-028907
- 2-furancarboxylic acid, 5-(aminomethyl)-, ethyl ester, hydrochloride
- ALBB-023567
-
- MDL: MFCD02906319
- Inchi: 1S/C8H11NO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5,9H2,1H3
- InChI Key: GSWZGDLAZFBBPB-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)=CC=C1CN
Computed Properties
- Exact Mass: 169.07389321g/mol
- Monoisotopic Mass: 169.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 65.5Ų
ethyl 5-(aminomethyl)-2-furoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B440563-5mg |
ethyl 5-(aminomethyl)-2-furoate |
18707-63-6 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B440563-10mg |
ethyl 5-(aminomethyl)-2-furoate |
18707-63-6 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B440563-50mg |
ethyl 5-(aminomethyl)-2-furoate |
18707-63-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020386-500mg |
5-Aminomethyl-furan-2-carboxylic acid ethyl ester |
18707-63-6 | 500mg |
2957CNY | 2021-05-07 | ||
| Chemenu | CM379642-1g |
ethyl 5-(aminomethyl)furan-2-carboxylate |
18707-63-6 | 95%+ | 1g |
$475 | 2023-03-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020386-500mg |
5-Aminomethyl-furan-2-carboxylic acid ethyl ester |
18707-63-6 | 500mg |
2957.0CNY | 2021-07-13 | ||
| Enamine | EN300-147495-0.05g |
ethyl 5-(aminomethyl)furan-2-carboxylate |
18707-63-6 | 0.05g |
$252.0 | 2023-02-15 | ||
| Enamine | EN300-147495-0.1g |
ethyl 5-(aminomethyl)furan-2-carboxylate |
18707-63-6 | 0.1g |
$265.0 | 2023-02-15 | ||
| Enamine | EN300-147495-0.25g |
ethyl 5-(aminomethyl)furan-2-carboxylate |
18707-63-6 | 0.25g |
$276.0 | 2023-02-15 | ||
| Enamine | EN300-147495-0.5g |
ethyl 5-(aminomethyl)furan-2-carboxylate |
18707-63-6 | 0.5g |
$289.0 | 2023-02-15 |
ethyl 5-(aminomethyl)-2-furoate Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on ethyl 5-(aminomethyl)-2-furoate
Ethyl 5-(Aminomethyl)-2-Furoate: A Comprehensive Overview
Ethyl 5-(aminomethyl)-2-furoate, with the CAS number 18707-63-6, is a compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound belongs to the class of furoates, which are derivatives of furan carboxylic acid. The structure of ethyl 5-(aminomethyl)-2-furoate consists of a furan ring with an amino methyl group at the 5-position and an ethoxy group at the 2-position, making it a versatile molecule for various chemical reactions and biological studies.
The synthesis of ethyl 5-(aminomethyl)-2-furoate involves several steps, including the preparation of the furan derivative and subsequent functionalization. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for producing this compound. For instance, researchers have explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing reaction times and improving yields. Such innovations highlight the importance of ethyl 5-(aminomethyl)-2-furoate as a valuable intermediate in organic synthesis.
One of the most promising applications of ethyl 5-(aminomethyl)-2-furoate lies in its potential as a building block for drug discovery. The presence of both an amino group and an ester group in its structure makes it an attractive candidate for medicinal chemists. Recent studies have demonstrated that this compound can serve as a precursor for bioactive molecules, including antibiotics and anti-inflammatory agents. For example, researchers have successfully synthesized derivatives of ethyl 5-(aminomethyl)-2-furoate that exhibit potent inhibitory activity against certain enzymes involved in inflammatory pathways.
In addition to its role in drug discovery, ethyl 5-(aminomethyl)-2-furoate has also been investigated for its applications in materials science. The compound's ability to form coordination complexes with metal ions has led to its use in the development of novel materials with unique optical and electronic properties. For instance, recent research has focused on incorporating ethyl 5-(aminomethyl)-2-furoate into metal-organic frameworks (MOFs), which are highly porous materials with potential applications in gas storage and catalysis.
The biological activity of ethyl 5-(aminomethyl)-2-furoate has been extensively studied, particularly its effects on cellular signaling pathways. Experimental data indicate that this compound can modulate the activity of certain kinases, which are key enzymes involved in cell proliferation and apoptosis. These findings suggest that ethyl 5-(aminomethyl)-2-furoate could be a lead compound for developing therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
From an environmental perspective, ethyl 5-(aminomethyl)-2-furoate has been evaluated for its biodegradability and ecological impact. Studies conducted under controlled laboratory conditions reveal that this compound exhibits moderate biodegradability, with degradation rates influenced by factors such as pH and temperature. These results are crucial for assessing the environmental safety of compounds like ethyl 5-(aminomethyl)-2-furoate and guiding their responsible use in industrial applications.
In conclusion, ethyl 5-(aminomethyl)-2-furoate (CAS No. 18707-63-6) is a multifaceted compound with diverse applications across various fields. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool in drug discovery, materials science, and beyond. As research continues to uncover new insights into its properties and potential uses, ethyl 5-(aminomethyl)-2-furoate is poised to play an increasingly important role in both academic and industrial settings.
18707-63-6 (ethyl 5-(aminomethyl)-2-furoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)